Cas no 29705-80-4 (1-(4-methoxyphenyl)-2-(methylamino)ethanone hydrochloride)

1-(4-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride is a synthetic organic compound featuring a methoxyphenyl ketone backbone with a methylamino substituent, rendered as a hydrochloride salt for enhanced stability and solubility. This compound is of interest in pharmaceutical and chemical research due to its structural similarity to intermediates used in the synthesis of bioactive molecules, particularly those targeting adrenergic or neurological pathways. The hydrochloride form ensures consistent handling and storage properties, while the methoxy group may influence electronic and steric properties in synthetic applications. Its well-defined crystalline structure facilitates characterization and purity assessment, making it suitable for controlled reactions in medicinal chemistry and process development.
1-(4-methoxyphenyl)-2-(methylamino)ethanone hydrochloride structure
29705-80-4 structure
Product Name:1-(4-methoxyphenyl)-2-(methylamino)ethanone hydrochloride
CAS No:29705-80-4
MF:C10H13NO2
MW:179.215722799301
MDL:MFCD30145507
CID:2927492
PubChem ID:68731079
Update Time:2025-10-28

1-(4-methoxyphenyl)-2-(methylamino)ethanone hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(4-methoxyphenyl)-2-(methylamino)ethanone hydrochloride
    • 1 -(4-Methoxyphenyl)-2-(methylamino)ethanone
    • 131006
    • F95494
    • 29705-80-4
    • AKOS037651902
    • 1-(4-methoxyphenyl)-2-(methylamino)ethanone;hydrochloride
    • AB90942
    • SCHEMBL3654767
    • MDL: MFCD30145507
    • Inchi: 1S/C10H13NO2/c1-11-7-10(12)8-3-5-9(13-2)6-4-8/h3-6,11H,7H2,1-2H3
    • InChI Key: FLKXXDJABJNVBV-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(OC)=CC=1)(=O)CNC

Computed Properties

  • Exact Mass: 215.0713064g/mol
  • Monoisotopic Mass: 215.0713064g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 162
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3Ų

1-(4-methoxyphenyl)-2-(methylamino)ethanone hydrochloride Pricemore >>

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Additional information on 1-(4-methoxyphenyl)-2-(methylamino)ethanone hydrochloride

Introduction to 1-(4-methoxyphenyl)-2-(methylamino)ethanone hydrochloride (CAS No. 29705-80-4)

1-(4-methoxyphenyl)-2-(methylamino)ethanone hydrochloride, identified by its Chemical Abstracts Service (CAS) number 29705-80-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amides and ketones, characterized by its molecular structure, which includes a phenyl ring substituted with a methoxy group at the fourth position and an ethanone backbone with a methylamino group at the second carbon. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various biochemical and pharmacological applications.

The structural motif of 1-(4-methoxyphenyl)-2-(methylamino)ethanone hydrochloride positions it as a versatile intermediate in the synthesis of more complex molecules. Its aromatic ring system, particularly the methoxy-substituted phenyl ring, is known for its ability to interact with biological targets through π-stacking and hydrogen bonding interactions. These properties make it a valuable scaffold in the development of drugs targeting neurological disorders, inflammation, and other metabolic conditions.

In recent years, there has been growing interest in the pharmacological potential of compounds featuring the 1-(4-methoxyphenyl)-2-(methylamino)ethanone core. Researchers have been exploring its derivatives as potential inhibitors of enzymes such as monoamine oxidases (MAOs) and cyclooxygenases (COX), which play critical roles in the pathophysiology of depression, anxiety, and pain syndromes. The methoxy group at the para position of the phenyl ring is particularly noteworthy, as it modulates electronic properties and binding affinity to biological receptors.

One of the most compelling aspects of 1-(4-methoxyphenyl)-2-(methylamino)ethanone hydrochloride is its role in medicinal chemistry as a building block for more complex drug candidates. Its amine functionality provides a site for further derivatization, allowing chemists to modify properties such as lipophilicity, solubility, and metabolic stability. For instance, researchers have synthesized analogs of this compound that exhibit enhanced binding affinity to specific neurotransmitter receptors, including serotonin and dopamine receptors, which are implicated in mood regulation and cognitive function.

The hydrochloride salt form of this compound not only improves its solubility but also ensures better pharmacokinetic behavior in vivo. This is particularly important for oral administration, where solubility can significantly impact bioavailability. The chloride counterion may also influence how the compound interacts with biological systems, potentially affecting its metabolic pathways and excretion rates.

Recent studies have highlighted the potential of 1-(4-methoxyphenyl)-2-(methylamino)ethanone hydrochloride in addressing neurological disorders. For example, researchers have demonstrated that certain derivatives of this compound can modulate neurotransmitter levels by inhibiting enzymes involved in their degradation. This has led to investigations into its efficacy as an adjunct therapy for conditions such as Parkinson’s disease and Alzheimer’s disease, where dysregulation of monoamine neurotransmitters is a key pathological feature.

The synthesis of 1-(4-methoxyphenyl)-2-(methylamino)ethanone hydrochloride typically involves multi-step organic reactions starting from readily available aromatic precursors. The introduction of the methoxy group at the fourth position of the phenyl ring can be achieved through nucleophilic aromatic substitution or direct methylation reactions. Subsequent formation of the ketone group at the second carbon is often accomplished via condensation reactions with appropriate carbonyl precursors. The final step involves conversion to the hydrochloride salt to enhance stability and solubility.

In conclusion, 1-(4-methoxyphenyl)-2-(methylamino)ethanone hydrochloride (CAS No. 29705-80-4) represents a promising compound in pharmaceutical research due to its structural features and potential biological activities. Its role as a scaffold for drug development underscores its importance in medicinal chemistry. As research continues to uncover new therapeutic applications for this compound and its derivatives, it is likely to remain a cornerstone in efforts to develop novel treatments for neurological and metabolic disorders.

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